molecular formula C15H15NO B1249525 Navenone A CAS No. 62695-67-4

Navenone A

Cat. No.: B1249525
CAS No.: 62695-67-4
M. Wt: 225.28 g/mol
InChI Key: MJNYHZWCFFQCRW-ZUFLRRBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Navenone A is a conjugated polyene methyl ketone natural product isolated from the marine opisthobranch mollusc Navanax inermis . This organism is a carnivorous sea slug known to employ sophisticated chemical signaling; when disturbed, it secretes a yellow substance containing this compound from a specialized gland near its anus . Researchers value this compound for its role as a recognized alarm pheromone that mediates conspecific interactions . The primary documented ecological function of this compound is to elicit a distinct "trail-breaking" avoidance behavior in other Navanax inermis individuals . When deposited into the slug's mucous trail, this compound causes conspecifics that encounter it to perform an immediate, sharp turn of more than 90 degrees, effectively leading them to abandon the trail . This mechanism is a key survival strategy, warning other slugs of a potential predator—which could be a larger, cannibalistic Navanax —in the vicinity . The hydrophobic nature of the molecule is crucial to its function, as it prevents rapid dilution in seawater, allowing the pheromonal signal to persist . This compound is part of a series of related compounds, including Navenone B (which contains a benzene ring) and Navenone C (which contains a phenol ring), which are often secreted together in a natural ratio . As a marine polyene, this compound is also a molecule of interest in the broader field of natural product research, contributing to the understanding of structurally diverse metabolites and their ecological roles . The compound has a molecular weight of 225.28 g/mol and the molecular formula is C15H15NO . Its CAS registry number is 62695-67-4 . This product is intended for research applications only and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62695-67-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one

InChI

InChI=1S/C15H15NO/c1-14(17)9-6-4-2-3-5-7-10-15-11-8-12-16-13-15/h2-13H,1H3/b4-2+,5-3+,9-6+,10-7+

InChI Key

MJNYHZWCFFQCRW-ZUFLRRBNSA-N

SMILES

CC(=O)C=CC=CC=CC=CC1=CN=CC=C1

Isomeric SMILES

CC(=O)/C=C/C=C/C=C/C=C/C1=CN=CC=C1

Canonical SMILES

CC(=O)C=CC=CC=CC=CC1=CN=CC=C1

Origin of Product

United States

Future Directions and Research Perspectives

Comprehensive Unraveling of Biosynthetic Gene Clusters Responsible for Navenone A Production

A primary objective for future research is the complete elucidation of the biosynthetic pathway of this compound. It is suggested that N. inermis produces its own pheromones de novo, rather than acquiring them from its diet. researchgate.net However, the specific genetic and enzymatic machinery responsible remains unknown. While studies have investigated polypropionate biosynthesis in other molluscs, attempts to trace the origin of Polyketide Synthase (PKS) domains in marine molluscs have thus far been unsuccessful. researchgate.net

Future investigations should focus on:

Genomic and Transcriptomic Sequencing: High-throughput sequencing of the N. inermis genome and transcriptome, particularly from the specialized "yellow gland" where the navenones are produced, is essential. archive.orgresearchgate.net This will enable the identification of candidate biosynthetic gene clusters (BGCs), likely encoding for PKS or hybrid PKS-Non-Ribosomal Peptide Synthetase (NRPS) enzymes.

Gene Function Analysis: Once candidate BGCs are identified, functional characterization of the encoded enzymes through heterologous expression or in vitro assays will be necessary to confirm their role in this compound synthesis. Techniques like RNA interference (RNAi) could also be employed to investigate gene function within the mollusc. researchgate.net

Precursor Feeding Studies: While early studies suggested a potential precursor relationship between Navenone C and Navenones A and B, more detailed experiments using isotopically labeled precursors are needed to definitively map the biosynthetic steps. iupac.org This could clarify the origins of the distinct pyridine (B92270), phenyl, and hydroxyphenyl terminal groups of the navenones. researchgate.netresearchgate.net

Detailed Mechanistic Elucidation of this compound's Biological Activity as an Alarm Pheromone

This compound, as part of a mixture with Navenones B and C, triggers a distinct avoidance-alarm response in trail-following conspecifics, causing them to turn away from the pheromone-laden slime trail. iupac.orgresearchgate.netulb.ac.be This behavior prevents the sea slugs from entering areas of potential danger. ulb.ac.be Despite this clear ecological role, the underlying molecular mechanisms are entirely unknown.

Key research areas include:

Receptor Identification: A crucial step is the identification of the specific chemoreceptors in N. inermis that bind to this compound. This will likely involve techniques such as ligand affinity chromatography using this compound probes to isolate receptor proteins from sensory tissues, followed by proteomic analysis.

Downstream Signaling Pathways: Once a receptor is identified, research must delineate the intracellular signaling cascade that is activated upon this compound binding. This involves identifying second messengers and key protein kinases that translate the external chemical signal into a neuronal response, ultimately leading to the observed "trail breaking" behavior. wordpress.com

Neurobiological Studies: Investigating the neural circuits that process the alarm signal will be vital. Techniques like electrophysiology and in situ hybridization can map the sensory neurons that express the this compound receptor and trace their connections to motor control centers in the slug's nervous system.

Exploration of Undiscovered this compound Analogues and Their Potential Ecological Functions

The natural secretion from N. inermis is a mixture, with the primary components being this compound, Navenone B, and Navenone C, typically in a 4:2:1 ratio. iupac.orgulb.ac.be Minor constituents, proposed as geometric isomers and methylated homologs, have also been reported. archive.orgresearchgate.netresearchgate.netresearchgate.net This chemical diversity suggests that other, as-yet-undiscovered analogues may exist.

Future exploration should involve:

Advanced Analytical Techniques: Employing high-resolution mass spectrometry (HRMS) and sophisticated nuclear magnetic resonance (NMR) spectroscopy techniques on secretions from N. inermis populations across different geographical locations could reveal novel, low-abundance analogues. ukm.my

Bioactivity-Guided Fractionation: Testing different fractions of the natural extract for their ability to elicit the alarm response could identify minor components with significant biological activity, perhaps even greater than this compound itself.

Ecological Role of Analogues: The specific roles of Navenone B and C, and any newly discovered analogues, need to be determined. It is possible that different components of the mixture convey different shades of meaning or have varying stability and potency in the marine environment, creating a more complex and robust chemical signal.

Development of Scalable and Sustainable Synthetic Routes for Academic and Potential Industrial Applications of this compound and its Structural Variants

While laboratory-scale syntheses of the navenones were reported shortly after their discovery, these routes may not be suitable for producing the quantities needed for extensive biological and ecological research. ulb.ac.be The development of efficient, scalable, and environmentally friendly synthetic methodologies is a critical future direction.

Research efforts should be directed towards:

Modern Synthetic Methods: Applying modern catalytic cross-coupling reactions, C-H activation strategies, and flow chemistry could significantly improve the efficiency and reduce the environmental impact of this compound synthesis.

Analogue Synthesis: A robust synthetic platform would enable the creation of a library of structural variants of this compound. These analogues would be invaluable tools for structure-activity relationship (SAR) studies to probe the specific molecular features required for receptor binding and activation.

Industrial Potential: Although currently speculative, the unique biological activity of this compound could inspire applications in areas such as pest management or as a non-toxic antifouling agent. Scalable synthesis is a prerequisite for exploring any such potential.

Integration of Chemical Ecology, Molecular Biology, and Synthetic Chemistry for Holistic this compound Research

A truly comprehensive understanding of this compound will only be achieved through a synergistic, interdisciplinary approach that integrates insights from traditionally separate fields.

A holistic research program would involve:

Chemical Ecology: To define the precise ecological contexts in which the pheromone is used, its persistence in the environment, and the behavioral responses of both conspecifics and predators. scribd.com

Molecular Biology: To uncover the genetic basis of its production and perception, as detailed in sections 6.1 and 6.2. scribd.com

Synthetic Chemistry: To provide pure material for bioassays and create molecular probes and analogues to dissect the mechanism of action.

This integrated approach will allow researchers to connect the gene to the molecule, the molecule to the behavioral response, and the behavior to its ecological and evolutionary consequences.

Investigation into the Evolutionary Aspects of this compound Production and its Ecological Significance

The evolution of chemical signaling systems provides a window into the selective pressures that shape species interactions. For this compound, key evolutionary questions remain unanswered. One hypothesis is that the navenones serve as a true alarm pheromone to warn kin of danger. wordpress.com An alternative is that they are primarily a defensive chemical, and conspecifics simply co-opt the signal as a warning cue. wordpress.com

Future research should address:

Phylogenetic Analysis: Investigating other related sea slug species for the presence of navenones or similar compounds could reveal the evolutionary origins of this chemical communication system.

Behavioral Ecology Studies: Carefully designed experiments are needed to test the competing hypotheses for the pheromone's function. For instance, observing predator responses to the secretion could clarify its role as a direct defense. Interestingly, the pheromone is not released when a smaller slug is attacked by a larger, cannibalistic conspecific, suggesting a highly tuned and sophisticated signaling strategy. researchgate.net

Cost-Benefit Analysis: Research into the metabolic cost of producing the navenones could provide insight into the selective pressures that maintain this trait. Understanding the trade-offs between investing in chemical communication and other life-history traits, such as growth and reproduction, is fundamental to understanding its ecological significance. researchgate.net

Q & A

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

  • Methodological Answer : Train models on curated datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and molecular fingerprints. Validate with leave-one-out cross-validation and external test sets. Open-source code and datasets to enable community verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Navenone A
Reactant of Route 2
Navenone A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.